3-Phenylisoquinoline
Overview
Description
3-Phenylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a phenyl group attached to the third position of the isoquinoline ring. This compound is known for its applications in various fields, including organic synthesis and materials science.
Mechanism of Action
Target of Action
3-Phenylisoquinoline is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It’s known that isoquinoline alkaloids, to which this compound belongs, exert their effects through various mechanisms depending on their specific structures . For instance, some isoquinoline alkaloids have been found to exhibit phototoxic properties towards cancer cells .
Biochemical Pathways
For example, some isoquinoline alkaloids have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Result of Action
Isoquinoline alkaloids, in general, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline alkaloids, a group to which 3-Phenylisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Mechanism
It is known that isoquinoline alkaloids can have diverse biological activities, suggesting that they may interact with a variety of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which is an efficient method for preparing isoquinoline derivatives. Another method involves the use of polyphosphate ester and appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives. This method involves heating the polyphosphate ester and oximes to yield this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Copper(I)-catalyzed intramolecular cyclization in water can be used to form isoquinoline N-oxides.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Phenylisoquinoline has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of various organic light-emitting diode (OLED) dopants.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
- 1-Phenylisoquinoline
- 2-Phenylquinoline
- 3-Methylisoquinoline
- 5-Nitroisoquinoline
- Phenanthridine
Comparison: 3-Phenylisoquinoline is unique due to the position of the phenyl group on the isoquinoline ring. This structural feature influences its reactivity and properties compared to other similar compounds. For example, 1-Phenylisoquinoline and 2-Phenylquinoline have the phenyl group attached at different positions, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-phenylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJOTRVJJWIIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346097 | |
Record name | 3-Phenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37993-76-3 | |
Record name | 3-Phenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37993-76-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some efficient methods for synthesizing 3-phenylisoquinoline derivatives?
A1: Several methods have been explored for synthesizing this compound derivatives:
- Polyphosphoric Esters: Heating polyphosphoric esters with oximes derived from 3,4-diphenylbut-3-en-2-one derivatives produces 1-methyl-3-phenylisoquinoline derivatives in good yields []. This method is particularly effective for introducing chlorine, methyl, and methoxy substituents onto the aromatic ring [, ].
- Bradsher Procedure Modification: Modifying the Bradsher procedure for synthesizing this compound (1) can yield 4-hydroxy-3-phenylisoquinoline (3) as a byproduct []. This modified approach offers a significantly improved method for preparing compound (3) [].
- Hydrogen Transfer in Iminocarbenes: Pyrolyzing 1-alkyl-4,5-diphenyltriazoles in a vapor phase results in nitrogen extrusion. The resulting iminocarbene undergoes both Wolff rearrangement and a unique 1,4-hydrogen transfer from the alkyl group, leading to the formation of 3-phenylisoquinolines [].
- Base-catalyzed Elimination from Reissert Compound Chlorohydrins: Treating Reissert compounds like 2-benzoyl-1-cyano-1,2-dihydroisoquinoline with hypochlorous acid forms chlorohydrins []. Base-catalyzed elimination of hydrogen chloride from these chlorohydrins offers routes to various rearranged products, including isochromenes and substituted 3-phenylisoquinolines [, ].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H11N, and its molecular weight is 205.25 g/mol.
Q3: Are there any unique structural features observed in this compound derivatives?
A3: Analysis of the crystal structure of 1-(4-chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone, a 1-substituted-3-phenylisoquinoline, reveals four independent molecules within the asymmetric unit []. While these molecules share similar C—S—C angles, variations are observed in the dihedral angles between the 3-phenyl substituent and the isoquinoline fused-ring system [].
Q4: Can this compound derivatives be used for biological applications?
A5: A cyclometalated iridium(III) complex incorporating this compound and 2-(2-hydroxyphenyl)imidazo[4,5-f]1,10-phenanthroline (HPIP) has been investigated for its potential as a mitochondria-specific phosphorescent probe in living cells []. This complex exhibits selective accumulation in mitochondria and good photostability, highlighting its potential for studying mitochondrial morphology and function [].
Q5: What are the potential applications of this compound derivatives in organic synthesis?
A6: this compound-1(2H)-thione can undergo efficient S-alkylation reactions to produce a diverse range of thioethers []. This reaction proceeds under mild conditions and offers high yields, making it a valuable tool for incorporating the this compound scaffold into more complex structures.
Q6: Has this compound been used in heterogeneous catalysis?
A7: A copper catalyst immobilized on a modified lignosulfonate support, derived from phenylaldehyde condensation with sodium lignosulfonate, demonstrates remarkable catalytic activity in synthesizing nitrogen-containing heterocycles []. This catalyst efficiently facilitates the synthesis of tricyclic indoles, 2-arylpyridines, aminonaphthalenes, and notably, 3-phenylisoquinolines []. This approach offers a sustainable and recyclable catalytic system for producing this compound and other valuable heterocyclic compounds.
Q7: How do structural modifications of this compound derivatives influence their biological activity?
A8: Research on 4-organoseleno-isoquinoline derivatives, designed as cerebral monoamine oxidase B inhibitors, has unveiled the impact of substituents on the selenium-bonded aromatic ring on their interaction with sulfhydryl-containing enzymes []. Derivatives with fluoro, chloro, or trifluoromethyl substitutions exhibit inhibitory effects on δ-aminolevulinate dehydratase (δ-ALA-D) and Na+, K+-ATPase activities []. This inhibition is attributed to the electronic effects of these substituents and their potential to interact with sulfhydryl groups in the enzymes. These findings underscore the significance of structure-activity relationships in modulating the biological activity of this compound derivatives.
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